2-chloro-N-(2-methylbutan-2-yl)propanamide
Overview
Description
2-chloro-N-(2-methylbutan-2-yl)propanamide is an organic compound with the molecular formula C₈H₁₆ClNO. It is a chlorinated amide derivative, which is often used in various chemical research and industrial applications. The compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methylbutan-2-yl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-methylbutan-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloropropanoyl chloride+2-methylbutan-2-amine→this compound+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The temperature is maintained at a low level to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methylbutan-2-yl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted amides depending on the nucleophile used.
Hydrolysis: 2-methylbutan-2-amine and 2-chloropropanoic acid.
Reduction: 2-methylbutan-2-amine.
Scientific Research Applications
2-chloro-N-(2-methylbutan-2-yl)propanamide is used in several scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential use in the development of new drugs and therapeutic agents.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its effects on various biological systems and potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methylbutan-2-yl)propanamide involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, which makes it reactive towards nucleophiles. This reactivity is exploited in various chemical reactions where the compound serves as an intermediate.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-methylphenyl)propanamide
- 2-chloro-N-(2-methylpropyl)propanamide
- 2-chloro-N-(2-methylbutyl)propanamide
Uniqueness
2-chloro-N-(2-methylbutan-2-yl)propanamide is unique due to its specific structural configuration, which imparts distinct reactivity and properties
Properties
IUPAC Name |
2-chloro-N-(2-methylbutan-2-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO/c1-5-8(3,4)10-7(11)6(2)9/h6H,5H2,1-4H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEFGDWNJFYURQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C(C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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